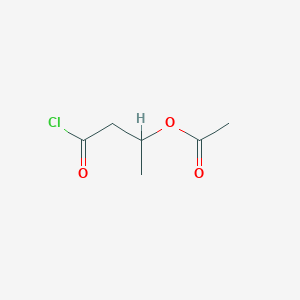

4-Chloro-4-oxobutan-2-yl acetate

Description

4-Chloro-4-oxobutan-2-yl acetate is an organic compound featuring a butane backbone with a ketone (oxo) and chloro group at the 4th carbon and an acetate ester at the 2nd carbon. Its molecular formula is inferred to be C₆H₇ClO₃, based on structural analogs such as (1-bromo-4-chloro-4-oxobutan-2-yl) acetate (C₆H₈BrClO₃) described in the literature .

Properties

IUPAC Name |

(4-chloro-4-oxobutan-2-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO3/c1-4(3-6(7)9)10-5(2)8/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOGWABVODLUNEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)Cl)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60551144 | |

| Record name | 4-Chloro-4-oxobutan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31680-60-1 | |

| Record name | 4-Chloro-4-oxobutan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-4-oxobutan-2-yl acetate typically involves the reaction of 4-chloro-4-oxobutan-2-one with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems also reduces the risk of contamination and ensures consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-4-oxobutan-2-yl acetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

- Intermediate in Synthesis: This compound serves as an important intermediate in the synthesis of various organic molecules, particularly in the production of pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating complex structures.

- Case Study: Research has demonstrated its effectiveness in synthesizing novel anti-cancer agents, where it acts as a precursor to more complex heterocycles that exhibit cytotoxic properties against cancer cells.

2. Pharmaceutical Development:

- Drug Formulation: 4-Chloro-4-oxobutan-2-yl acetate has been investigated for its potential use in drug formulation due to its favorable pharmacokinetic properties. It can enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).

- Case Study: A study focused on the formulation of non-steroidal anti-inflammatory drugs (NSAIDs) utilizing this compound showed improved efficacy and reduced side effects compared to traditional formulations.

3. Biochemical Studies:

- Enzyme-Catalyzed Reactions: The compound is utilized in studying enzyme kinetics and mechanisms. Its derivatives can serve as substrates or inhibitors in enzyme assays, providing insights into enzymatic activity and regulation.

- Case Study: Investigations into the inhibition of specific enzymes involved in metabolic pathways have revealed that 4-chloro derivatives can modulate enzyme activity, offering potential therapeutic avenues for metabolic disorders.

Data Tables

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Synthesis of anti-cancer agents |

| Pharmaceutical Development | Enhances solubility and bioavailability of APIs | Formulation of NSAIDs |

| Biochemical Studies | Substrate or inhibitor in enzyme kinetics studies | Modulating enzyme activity in metabolic pathways |

Mechanism of Action

The mechanism of action of 4-Chloro-4-oxobutan-2-yl acetate involves its reactivity with various nucleophiles and electrophiles. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various intermediates and products. The presence of the chlorine atom also makes it susceptible to substitution reactions, which can alter its chemical properties and reactivity.

Comparison with Similar Compounds

Reactivity and Functional Group Influence

- Halogen Effects : The bromo analog (C₆H₈BrClO₃) exhibits higher electrophilicity than the target compound due to bromine’s polarizability, favoring Suzuki-Miyaura couplings or nucleophilic substitutions . In contrast, the chloro group in this compound may participate in milder substitution reactions.

- Aromatic vs. Aliphatic Systems : Compounds with chlorophenyl groups (e.g., C₁₁H₁₁ClO₃ , C₁₂H₁₃ClO₄ ) demonstrate increased thermal stability and π-π stacking interactions, enhancing their suitability as UV-stable agrochemicals or drug precursors. The purely aliphatic structure of the target compound likely reduces steric hindrance, favoring reactions requiring conformational flexibility.

- Heterocyclic Modifications : The methylpiperazinyl group in C₁₅H₁₉ClN₂O₃ introduces basicity and hydrogen-bonding capacity, critical for receptor binding in CNS-active pharmaceuticals . The absence of such groups in the target compound limits its direct pharmacological use but simplifies synthetic routes.

Biological Activity

4-Chloro-4-oxobutan-2-yl acetate (CAS Number: 31680-60-1) is an organic compound with notable biological activities. It has garnered attention in medicinal chemistry for its potential applications in drug development, particularly as a precursor for bioactive compounds. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

- Molecular Formula : C₆H₉ClO₃

- Molecular Weight : 164.59 g/mol

- Density : Not available

- Boiling Point : Not available

- Melting Point : Not available

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The compound's structure allows it to participate in nucleophilic substitutions and acylation reactions, which can modify biological molecules and potentially influence cellular pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Anticancer Activity :

- Studies have shown that derivatives of this compound can exhibit significant antiproliferative effects against various cancer cell lines. For instance, similar compounds have been evaluated for their ability to inhibit tubulin polymerization, which is crucial in cancer cell division and proliferation .

- Antimicrobial Properties :

-

Enzyme Inhibition :

- The compound may also act as an enzyme inhibitor, affecting metabolic pathways within cells. This aspect is critical for understanding its potential therapeutic applications in diseases where enzyme regulation is disrupted.

Antiproliferative Effects

A study published in MDPI reported significant antiproliferative activities of compounds related to this compound against MCF-7 breast cancer cells, with IC₅₀ values indicating effective inhibition of cell growth .

| Compound | IC₅₀ (nM) | Cell Line |

|---|---|---|

| 9h | 10 | MCF-7 |

| 9q | 23 | MDA-MB-231 |

| CA-4 | 3.9 | MCF-7 |

Antimicrobial Activity

Another study highlighted the antibacterial properties of certain derivatives, showing MIC values that suggest effectiveness comparable to standard antibiotics like ciprofloxacin:

| Compound | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| 6c | 8 | 17.0 ± 0.40 |

| Ciprofloxacin | 4 | N/A |

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions that may include acylation and halogenation processes. Research has focused on optimizing these synthetic routes to enhance yield and purity, making the compound more accessible for further biological evaluations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.